molecular formula C14H17N3O2S B5682087 5,6-dimethyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one

5,6-dimethyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5682087
M. Wt: 291.37 g/mol
InChI Key: VDWBQNRPBUHWEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-dimethyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one is a novel chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a thieno[2,3-d]pyrimidin-4(3H)-one derivative that has been synthesized using a specific method.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been suggested that this compound may act by inhibiting specific enzymes or proteins involved in various biological processes. It may also interact with specific receptors or ion channels to produce its effects.
Biochemical and Physiological Effects:
5,6-dimethyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, viruses, and bacteria. This compound has also been found to modulate specific signaling pathways and gene expression patterns. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 5,6-dimethyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one in lab experiments include its potent biological activity, low toxicity, and ease of synthesis. However, the limitations of this compound include its limited solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research and development of 5,6-dimethyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one. These include the identification of its specific targets and mechanisms of action, the optimization of its pharmacokinetic and pharmacodynamic properties, and the development of new drug formulations and delivery systems. Additionally, this compound may be used as a tool in the study of specific biological processes and pathways.

Synthesis Methods

The synthesis of 5,6-dimethyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 3-amino-2-methylthiophene and ethyl acetoacetate in the presence of a catalyst and a solvent. The reaction proceeds via a cyclization process to form the thieno[2,3-d]pyrimidin-4(3H)-one ring system. The resulting compound is then further modified using various chemical reactions to obtain the final product.

Scientific Research Applications

5,6-dimethyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one has shown potential applications in various fields of scientific research. It has been found to have significant antiviral, anticancer, and antimicrobial properties. This compound has also been used in the development of new drugs and therapies for various diseases. Additionally, it has been used as a tool in the study of biological processes and mechanisms.

properties

IUPAC Name

5,6-dimethyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-9-10(2)20-13-12(9)14(19)17(8-15-13)7-11(18)16-5-3-4-6-16/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWBQNRPBUHWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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